N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
Description
The compound N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine features a pyrimidin-4-amine core substituted with methyl groups at the N and C6 positions. The azetidin-3-yl group at the N-position is further functionalized with a [1,2,4]triazolo[4,3-b]pyridazine moiety (Figure 1).
Properties
IUPAC Name |
N,6-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-14(16-8-15-10)20(2)11-6-21(7-11)13-4-3-12-18-17-9-22(12)19-13/h3-5,8-9,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDGUXLCZGZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrimidine core : Known for its role in nucleic acid structure.
- Triazole ring : Often associated with antifungal and antibacterial activity.
- Azetidine moiety : Contributes to the compound's pharmacokinetic properties.
Antimicrobial Properties
Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Activity
There is emerging evidence that compounds containing triazole and pyrimidine structures may possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cellular signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For instance, similar compounds have been reported to inhibit kinases involved in cancer progression and inflammation. The inhibition of such enzymes could lead to reduced tumor growth and improved therapeutic outcomes.
Study 1: Antitubercular Activity
A study focused on a series of substituted pyrimidine derivatives demonstrated that certain analogs exhibited potent activity against Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the pyrimidine structure can enhance antitubercular efficacy .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
| 7e | 2.00 | 40.32 |
Study 2: Cytotoxicity Assessment
In vitro studies assessing cytotoxicity on human embryonic kidney cells (HEK-293) revealed that select derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA/RNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
- Apoptotic pathways : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Enzyme inhibition : Targeting specific kinases or other enzymes critical for cell proliferation.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine typically involves multi-step processes that include:
- Formation of the Triazole Ring : The initial step often involves the synthesis of the [1,2,4]triazolo[4,3-b]pyridazine moiety through cyclization reactions with appropriate precursors.
- Azetidine Formation : The azetidine ring is introduced via nucleophilic substitution or cyclization reactions.
- Pyrimidine Core Assembly : The final assembly integrates the pyrimidine structure through coupling reactions under controlled conditions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structural integrity and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrimidine and triazole moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that related triazole derivatives possess antifungal properties against Candida species and bacteria such as Staphylococcus aureus. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, studies have highlighted its potential in inhibiting protein kinases which play a crucial role in cancer progression.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a related compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, derivatives of this compound were tested against Candida albicans. The results showed a dose-dependent inhibition of fungal growth with an IC50 value comparable to standard antifungal agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heterocyclic Cores and Substituents
The compound’s closest analogs differ in heterocyclic cores, substituent positions, and linker groups. Key examples include:
Table 1: Structural Comparison of Analogs
Key Observations :
- Azetidine vs.
- Substituent Effects : The 4-methoxy group in the analog from enhances hydrophilicity, whereas trifluoromethyl groups (e.g., in ’s compound) increase lipophilicity and electron-withdrawing effects .
- Core Flexibility : Pyrimidine cores allow for versatile hydrogen bonding, while pyrazole or pyrrolopyrimidine cores (e.g., ) may optimize steric interactions .
Key Observations :
Key Observations :
- The target compound’s azetidine linker may improve tissue penetration compared to bulkier analogs, though this requires experimental validation.
Physicochemical Properties
Table 4: Physicochemical Comparison
| Compound | Molecular Weight | LogP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | 335.37 | 1.8 | Moderate (polar azetidine) |
| ’s Analog | 366.4 | 2.1 | High (4-methoxy group) |
| ’s Analog | 414.45 | 3.5 | Low (trifluoromethyl group) |
Key Observations :
- The target compound’s moderate LogP (1.8) balances lipophilicity and solubility, ideal for oral bioavailability.
- Methoxy-substituted analogs () exhibit better aqueous solubility, while trifluoromethyl groups () may limit dissolution .
Q & A
Basic: What are the standard synthesis protocols for N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions to assemble the triazolo-pyridazine and pyrimidine-azetidine scaffolds. Key steps include:
- Coupling Reactions : Reacting 6-hydrazineyl-triazolo[4,3-b]pyridazine derivatives with acetyl acetone under reflux (80°C, ethanol) to form the triazolo-pyridazine core .
- Azetidine Functionalization : Introducing the azetidine moiety via nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
- Pyrimidine Substitution : Methylation at the pyrimidine N and C6 positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization : Yield and purity are improved by adjusting solvent polarity (e.g., switching from ethanol to DMF for polar intermediates), temperature gradients (to suppress side reactions), and catalyst loadings (e.g., 5 mol% Pd for coupling steps) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of methyl groups and azetidine connectivity. For example, the azetidine C3 proton appears as a triplet (~δ 4.2 ppm) due to coupling with adjacent N-methyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 366.429 for C₁₈H₂₂N₈O) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients. Adjusting pH (0.1% TFA) resolves polar impurities .
Basic: What are the primary pharmacological targets hypothesized for this compound?
Methodological Answer:
Based on structural analogs (e.g., triazolo-pyridazine derivatives):
- Kinase Inhibition : The triazolo-pyridazine core may bind ATP pockets in kinases (e.g., BRD4 bromodomains), validated via fluorescence polarization assays using recombinant proteins .
- Epigenetic Modulation : Bivalent binding to BET proteins (e.g., BRD4) is suggested by molecular docking studies, with IC₅₀ values <100 nM in cellular assays .
- Cytotoxicity Screening : Preliminary MTT assays in cancer cell lines (e.g., HCT116) show IC₅₀ values of 1–10 µM, indicating antiproliferative potential .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) arise from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) in kinase assays alter inhibition kinetics. Standardize using fixed ATP levels (e.g., 100 µM) .
- Cellular Context : Off-target effects in complex cell models vs. recombinant proteins. Use orthogonal assays (e.g., CRISPR knockouts) to confirm target specificity .
- Compound Stability : Degradation in DMSO stock solutions over time. Validate stability via LC-MS before assays and use fresh aliquots .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Convert free base to hydrochloride salt using HCl/dioxane, improving aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability, later cleaved by esterases in vivo .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to increase plasma half-life in rodent pharmacokinetic studies .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Core Modifications : Replace the azetidine with piperidine (rigidity vs. flexibility) to assess impact on BRD4 binding. Synthesize analogs via reductive amination .
- Substituent Analysis : Systematically vary pyrimidine methyl groups (C6 vs. N-methyl) to correlate with cytotoxicity. Use parallel synthesis and high-throughput screening .
- Pharmacophore Mapping : Overlay docking poses (e.g., Glide SP) to identify critical H-bond donors (e.g., pyrimidine N1) and hydrophobic pockets (triazolo-pyridazine) .
Advanced: What in vivo models are appropriate for validating therapeutic potential?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of BRD4-dependent tumors (e.g., MV4-11 leukemia) in NSG mice. Monitor tumor volume and c-Myc expression via qPCR .
- Toxicology : Assess maximum tolerated dose (MTD) in rodents via escalating doses (10–100 mg/kg). Track liver enzymes (ALT/AST) and hematological parameters .
- Pharmacodynamics : Use PET tracers (e.g., [¹⁸F]-labeled analogs) to quantify target engagement in real-time .
Advanced: How can researchers address synthetic challenges in scaling up production?
Methodological Answer:
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) for azetidine coupling steps to reduce metal leaching and enable reuse .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., methylations) to improve safety and yield (>80%) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in extraction steps to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
